molecular formula C20H19N3O2S B3008848 N-(4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)benzamide CAS No. 941943-07-3

N-(4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)benzamide

Cat. No.: B3008848
CAS No.: 941943-07-3
M. Wt: 365.45
InChI Key: XONJSIJNOSSKQS-UHFFFAOYSA-N
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Description

N-(4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)benzamide is a synthetic organic compound characterized by a benzamide group linked to a complex thiazole derivative. This structure places it within a class of N-(thiazol-2-yl)-benzamide analogs that have been identified in pharmacological research as a novel class of selective Zinc-Activated Channel (ZAC) antagonists . ZAC is an atypical member of the Cys-loop receptor superfamily of ligand-gated ion channels, which is activated by zinc ions and protons. Compounds in this class have been demonstrated to act as negative allosteric modulators (NAMs) , potentially targeting the transmembrane and/or intracellular domains of the receptor to exert their inhibitory effect in a state-dependent manner . The primary research value of this compound and its analogs lies in their utility as potent and selective pharmacological tools . With IC50 values reported in the low micromolar range for related structures, these compounds enable the exploration of ZAC's physiological functions, which are currently not well-elucidated . Research applications include the investigation of ZAC's role in neuronal signaling and its potential as a target for neurological disorders. This product is supplied for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-[2-oxo-2-(2-phenylethylamino)ethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c24-18(21-12-11-15-7-3-1-4-8-15)13-17-14-26-20(22-17)23-19(25)16-9-5-2-6-10-16/h1-10,14H,11-13H2,(H,21,24)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XONJSIJNOSSKQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound .

Scientific Research Applications

N-(4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)benzamide involves its interaction with various molecular targets and pathways. It can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. The thiazole ring plays a crucial role in its biological activity by facilitating interactions with biological macromolecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiazole Ring

Phenethylamino vs. Aromatic/Aliphatic Amino Groups
  • N-(4-(2-Oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)benzamide (CAS 946304-59-2): Replaces phenethylamino with p-tolylamino (methyl-substituted phenyl), reducing steric bulk. Molecular weight: 351.4 g/mol (vs. ~407 g/mol for the target compound, estimated based on formula C₁₉H₁₇N₃O₂S) . Impact: Smaller substituents may enhance solubility but reduce receptor binding affinity due to decreased hydrophobic interactions.
  • 3,5-Dimethoxy-N-(4-(2-oxo-2-((pyridin-4-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide (CAS 941898-89-1): Incorporates a pyridinylmethylamino group and dimethoxybenzamide. Molecular weight: 412.5 g/mol .
Sulfonamide and Sulfamoyl Additions
  • N-(5-(N-(2-Oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)sulfamoyl)-4-phenylthiazol-2-yl)benzamide (Compound 6): Features a sulfamoyl bridge between the thiazole and benzamide groups. Synthesis: Prepared via DMAP-catalyzed alkylation under ultrasonication . Impact: Sulfonamide groups often improve metabolic stability and solubility but may introduce steric hindrance.

Benzamide Modifications

Halogenation and Methoxy Substitutions
  • 4-Chloro-N-(4-(2-((2-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide (CAS 921584-20-5): Substitutes benzamide with a 4-chloro group and methoxyphenethylamino. Molecular weight: 429.9 g/mol .
  • 3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (Compound 4d): Contains dichlorobenzamide and morpholinomethyl groups. Physical properties: White/yellow solid with confirmed ¹H/¹³C NMR and HRMS data . Impact: Morpholine improves aqueous solubility, while chlorine atoms may boost antibacterial activity.

Triazole and Benzo[d]thiazole Hybrids

  • N-(Benzo[d]thiazol-2-yl)-4-((4-((4-(2-oxo-2-((6-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)ethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)methyl)benzamide (Compound 28): Combines benzo[d]thiazole and triazole moieties. Synthesis: Click chemistry yields 97% with a melting point of 210–212°C .

Physicochemical and Spectral Data Comparison

Table 1. Key Properties of Selected Analogs

Compound Name / CAS No. Substituents Molecular Weight (g/mol) Melting Point (°C) Notable Spectral Data
Target Compound Phenethylamino, benzamide ~407 (estimated) N/A Not provided
CAS 946304-59-2 p-Tolylamino 351.4 N/A N/A
CAS 941898-89-1 Pyridinylmethylamino, dimethoxybenzamide 412.5 N/A N/A
Compound 28 Benzo[d]thiazole, triazole 632.15 (C₃₃H₂₆N₇O₃S) 210–212 (decomp.) HRMS: 632.1542 ([M+H]⁺)
Compound 4d 3,4-Dichlorobenzamide, morpholinomethyl N/A Not reported ¹H/¹³C NMR confirmed

Biological Activity

N-(4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)benzamide, a compound with a complex structure, has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a benzamide core with a thiazole ring and an oxoethyl side chain. The structural formula can be represented as follows:

C18H20N2O2S\text{C}_{18}\text{H}_{20}\text{N}_{2}\text{O}_{2}\text{S}

This structure contributes to its unique pharmacological properties, making it a candidate for targeting specific biological pathways.

Research indicates that N-(4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)benzamide exhibits notable biological activity through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic processes, potentially affecting pathways related to inflammation and cancer.
  • Receptor Modulation : Molecular docking studies suggest that it can effectively bind to protein receptors, influencing their activity and potentially leading to therapeutic effects such as anti-inflammatory or anticancer activities.
  • Cytotoxicity : Preliminary studies have indicated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent .

Efficacy in Cell Lines

Cell LineIC50 (µM)Mechanism of Action
Glioblastoma Multiforme0.5Cytotoxicity via apoptosis
Breast Adenocarcinoma0.3Enzyme inhibition
Pancreatic β-cells0.1Protection against ER stress

The data above illustrate the compound's potency in inhibiting cell proliferation and inducing apoptosis in specific cancer cell lines, highlighting its potential as a therapeutic agent.

Study 1: Antitumor Activity

A study evaluated the cytotoxic effects of N-(4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)benzamide on glioblastoma multiforme cells. The results demonstrated significant morphological changes characteristic of apoptosis at low concentrations (IC50 = 0.5 µM). These findings suggest that the compound may serve as a promising candidate for glioblastoma treatment.

Study 2: β-cell Protective Effects

Another investigation focused on the compound's effects on pancreatic β-cells under endoplasmic reticulum (ER) stress conditions. Results indicated that N-(4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)benzamide significantly protected these cells from apoptosis, with an EC50 value of 0.1 µM, making it a potential lead in diabetes therapy .

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